molecular formula C24H23N3O4 B253051 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B253051
M. Wt: 417.5 g/mol
InChI Key: WELIBNANKXBKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide, commonly known as BMT-047, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of BMT-047 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
BMT-047 has been shown to have various biochemical and physiological effects in animal models. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using BMT-047 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It also has a relatively simple chemical structure, which makes it easier to study than some other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of experiments involving BMT-047.

Future Directions

There are several future directions for research involving BMT-047. One direction is to further investigate its potential as an antitumor agent, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent in human clinical trials. Additionally, more research is needed to fully understand its mechanism of action and to identify potential side effects or limitations for its use in medicine.

Synthesis Methods

BMT-047 can be synthesized through a multi-step process involving the condensation of 2-methyl-5-nitroaniline with 2-aminobenzimidazole, followed by reduction and further functionalization. The final product is obtained through a reaction between 3,4,5-trimethoxybenzoyl chloride and the intermediate compound.

Scientific Research Applications

BMT-047 has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an antitumor agent, with some studies showing that it can induce apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory and analgesic agent, with some studies showing that it can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H23N3O4/c1-14-9-10-15(23-25-17-7-5-6-8-18(17)26-23)11-19(14)27-24(28)16-12-20(29-2)22(31-4)21(13-16)30-3/h5-13H,1-4H3,(H,25,26)(H,27,28)

InChI Key

WELIBNANKXBKBR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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